molecular formula C9H9FO3S B6286899 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid CAS No. 2586126-77-2

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid

Cat. No.: B6286899
CAS No.: 2586126-77-2
M. Wt: 216.23 g/mol
InChI Key: KAOXKYNFQPEJNQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H9FO3S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(methylthio)benzoic acid: Similar structure but lacks the methoxy group.

    4-Fluoro-3-methoxybenzoic acid: Similar structure but lacks the methylthio group.

    3-Fluoro-5-methoxy-4-(methylthio)benzoic acid: Similar structure with different substitution pattern.

Uniqueness

4-Fluoro-3-methoxy-5-(methylthio)benzoic acid is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can create a unique electronic environment, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-3-methoxy-5-methylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOXKYNFQPEJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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